5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid is an organic compound that features a brominated thiophene ring attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid typically involves the acylation of 3-bromothiophene with a suitable acylating agent such as succinyl chloride in the presence of a catalyst like aluminum chloride . The reaction proceeds through the formation of an intermediate, which is then further processed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of less toxic solvents and reagents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid involves its interaction with various molecular targets. The brominated thiophene ring can participate in electron transfer processes, while the valeric acid moiety can interact with biological receptors. These interactions can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxythiophene
- 3-Bromo-2-thienylboronic acid
- 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one
Uniqueness
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid is unique due to its combination of a brominated thiophene ring and a valeric acid backbone. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and materials science .
Properties
IUPAC Name |
5-(3-bromothiophen-2-yl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-6(5-9(13)14)4-8(12)10-7(11)2-3-15-10/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBIHDRHHFLMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=C(C=CS1)Br)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.